molecular formula C17H15FN4OS B12025402 5-(3-Ethoxyphenyl)-4-((3-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol CAS No. 497922-06-2

5-(3-Ethoxyphenyl)-4-((3-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12025402
CAS No.: 497922-06-2
M. Wt: 342.4 g/mol
InChI Key: XIHSTLREXHVABE-YBFXNURJSA-N
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Description

5-(3-Ethoxyphenyl)-4-((3-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Ethoxyphenyl)-4-((3-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Fluorobenzylidene Group: The fluorobenzylidene group is introduced through a condensation reaction with an appropriate aldehyde.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, leading to the formation of disulfides.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or nitrating agents can be employed.

Major Products

    Oxidation: Disulfides and sulfoxides.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new triazole derivatives with potential biological activities.

Biology

In biological research, it is studied for its potential antimicrobial, antifungal, and anticancer properties.

Medicine

The compound is explored for its potential therapeutic applications, including as an antifungal agent and in cancer treatment.

Industry

In the industrial sector, it may be used in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism of action of 5-(3-Ethoxyphenyl)-4-((3-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, its antifungal activity may be attributed to the inhibition of ergosterol synthesis in fungal cell membranes. In cancer research, it may act by inducing apoptosis in cancer cells through the modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-4-((3-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
  • 5-(3-Methoxyphenyl)-4-((3-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Uniqueness

The presence of the ethoxy group in 5-(3-Ethoxyphenyl)-4-((3-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol may enhance its lipophilicity and influence its biological activity compared to similar compounds. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties.

Properties

CAS No.

497922-06-2

Molecular Formula

C17H15FN4OS

Molecular Weight

342.4 g/mol

IUPAC Name

3-(3-ethoxyphenyl)-4-[(E)-(3-fluorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H15FN4OS/c1-2-23-15-8-4-6-13(10-15)16-20-21-17(24)22(16)19-11-12-5-3-7-14(18)9-12/h3-11H,2H2,1H3,(H,21,24)/b19-11+

InChI Key

XIHSTLREXHVABE-YBFXNURJSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)F

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)F

Origin of Product

United States

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